7-Fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Description

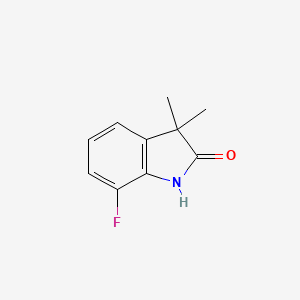

7-Fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS: 1249401-24-8) is a fluorinated indole derivative with the molecular formula C₈H₆FNO₂ and a molecular weight of 167.14 g/mol . Structurally, it features a fused bicyclic system with a fluorine substituent at the 7-position and two methyl groups at the 3-position of the indole ring. Limited data on its physical properties (e.g., melting/boiling points) are available in the provided evidence, but its storage is typically at room temperature .

Properties

IUPAC Name |

7-fluoro-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-10(2)6-4-3-5-7(11)8(6)12-9(10)13/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKDBPUOKLXGPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)F)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475048 | |

| Record name | 7-fluoro-3,3-dimethyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866208-24-4 | |

| Record name | 7-fluoro-3,3-dimethyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of N-(2-fluorophenyl)-2-isoxazoline.

Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the indole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions 5 and 6.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of indole compounds exhibit promising anticancer properties. Specifically, 7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has been studied for its potential to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against certain bacterial strains, indicating potential as a lead compound for developing new antibiotics .

Neurological Applications

Indole derivatives are known for their neuroprotective effects. Research is ongoing to explore the efficacy of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its suitability for neurological applications .

Materials Science Applications

Organic Electronics

The unique electronic properties of indole derivatives have led to their exploration in organic electronics. This compound has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its favorable charge transport properties .

Polymer Chemistry

In polymer science, this compound can serve as a monomer or additive to enhance the mechanical and thermal properties of polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable for advanced material applications .

Chemical Intermediate

This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural features allow for the modification and derivatization necessary to develop new compounds with tailored biological activities .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of several indole derivatives, including this compound. The findings demonstrated that specific substitutions on the indole ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7), suggesting that this compound could lead to new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

In a study published in Antibiotics, researchers tested various indole derivatives against multi-drug resistant bacterial strains. This compound exhibited notable activity against Staphylococcus aureus, highlighting its potential as a scaffold for antibiotic development.

Mechanism of Action

The mechanism of action of 7-Fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances its binding affinity to these targets, leading to its biological effects. The compound can modulate various signaling pathways, which contributes to its therapeutic potential .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key Observations:

- Fluorine vs. Chlorine Substituents: The 7-fluoro derivative (167.14 g/mol) is lighter than its chloro analogs (e.g., 195.65 g/mol for 5-chloro derivative), which may influence solubility and pharmacokinetics .

- Safety Profiles: Chlorinated derivatives (e.g., 5-chloro) exhibit higher hazard risks (e.g., acute toxicity, skin irritation) compared to the 7-fluoro compound, which lacks reported hazards .

Research Findings and Data Gaps

- Structural Insights: X-ray crystallography data (e.g., for 5-chloro derivative) confirm the planar indole ring and spatial arrangement of substituents, critical for docking studies .

- Data Limitations: Physical properties (e.g., solubility, logP) for the 7-fluoro compound are unavailable in the provided evidence, highlighting a research gap .

- Emerging Trends: Continuous flow systems (as in ) could optimize the synthesis of fluorinated indoles for scalable production .

Biological Activity

7-Fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₃FN₂O

- Molecular Weight : 208.23 g/mol

- CAS Number : 1310212-11-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and fluorination processes. The specific synthetic routes can vary based on desired purity and yield.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluating various indole derivatives demonstrated that certain compounds exhibited significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC₅₀ values ranged from 2.43 to 14.65 μM, indicating promising growth inhibition capabilities .

Table 1: Cytotoxic Activity of Indole Derivatives

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 7-Fluoro-Dihydro | MDA-MB-231 | 4.98 |

| 7-Fluoro-Dihydro | HepG2 | 14.65 |

| Other Analogues | MDA-MB-231 | 2.43 - 7.84 |

| Other Analogues | HepG2 | Varies |

The mechanism underlying the anticancer effects appears to involve microtubule destabilization, leading to apoptosis in cancer cells. In vitro studies showed that the compound could enhance caspase-3 activity significantly, suggesting activation of apoptotic pathways at concentrations as low as 1 μM .

Neuroprotective Effects

In addition to its anticancer properties, there are indications that this compound may possess neuroprotective effects. It has been suggested that similar indole derivatives could inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases .

Case Study 1: Anticancer Evaluation

A comprehensive evaluation was conducted on a series of indole derivatives where this compound was included among the tested compounds. The results indicated a marked reduction in cell viability across multiple cancer types when treated with this compound .

Case Study 2: Neuroprotective Potential

Another study investigated the neuroprotective properties of indole derivatives in a model of Alzheimer's disease. The results showed that compounds similar to this compound could reduce amyloid-beta aggregation and improve cognitive function in animal models .

Q & A

Q. How can this compound serve as a scaffold for developing kinase inhibitors?

- Methodology :

- Fragment-Based Design : Screen against kinase panels (e.g., DiscoverX) to identify hits. Optimize via SAR studies, focusing on fluorine’s impact on ATP-binding pocket interactions.

- Crystallography : Co-crystallize with target kinases (e.g., EGFR) to guide structure-based modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.